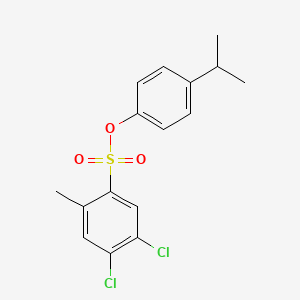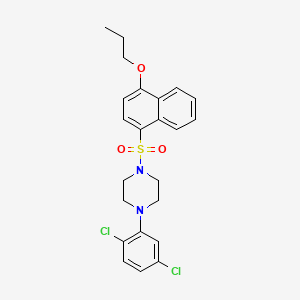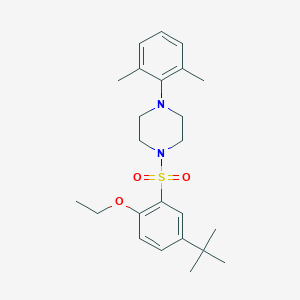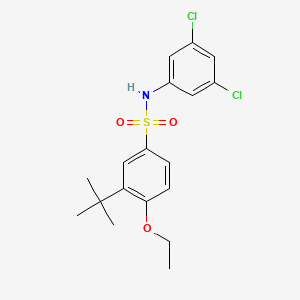
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the family of chloride channel blockers. DIDS has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been thoroughly investigated.
Applications De Recherche Scientifique
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate has been used in a wide range of scientific research applications. It is commonly used as a chloride channel blocker in electrophysiological studies to investigate the role of chloride channels in various physiological processes. This compound has also been used to study the transport of anions across cell membranes, as well as the regulation of ion channels and transporters.
Mécanisme D'action
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate blocks chloride channels by binding to a specific site on the channel protein. This binding site is located on the extracellular side of the channel, and this compound can only bind to the channel when it is in an open conformation. Once bound, this compound prevents the passage of chloride ions through the channel, effectively blocking its function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several ion channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the anion exchanger (AE), and the sodium-potassium-chloride cotransporter (NKCC). This compound has also been shown to inhibit the activity of the Na+/H+ exchanger and the Na+/K+ ATPase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate in lab experiments is its specificity for chloride channels. Because it only binds to open chloride channels, it can be used to study the function of these channels without affecting other ion channels or transporters. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Care must be taken to use appropriate concentrations of this compound in experiments to avoid cell damage or death.
Orientations Futures
There are several future directions for research on (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate. One area of interest is the development of more specific and potent chloride channel blockers. Another area of interest is the investigation of the role of chloride channels in various physiological processes, such as cell volume regulation, acid-base balance, and synaptic transmission. Additionally, the use of this compound in drug discovery and development is an area of active research, as it may be possible to develop drugs that target chloride channels for the treatment of various diseases.
Méthodes De Synthèse
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with 4-isopropylphenol in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 220-222°C.
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-10(2)12-4-6-13(7-5-12)21-22(19,20)16-9-15(18)14(17)8-11(16)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQSKZVEZOKQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)







![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B7440492.png)


